3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-8-5-3-2-4-7(8)6-9(14)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZLVZWUKCNACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645248 | |

| Record name | 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870460-18-7 | |

| Record name | 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel compound 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone. This molecule is of significant interest to researchers in drug discovery and development due to the presence of both a trifluoromethyl group, known to enhance metabolic stability and binding affinity, and a methoxyphenyl moiety, a common feature in many biologically active compounds.[1] This guide will delve into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this specific ketone.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount for interpreting its spectroscopic data. This compound possesses a unique combination of functional groups that give rise to distinct spectroscopic signatures.

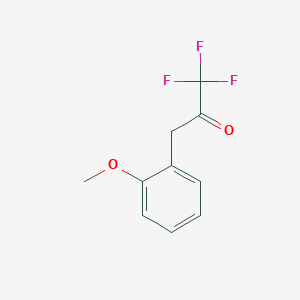

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the atomic connectivity and chemical environment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[2] A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the signals.

-

Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain singlets for all carbon atoms, simplifying the spectrum.

-

Set the spectral width to 0-220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Use a proton-decoupled sequence to simplify the spectrum to a single peak.

-

Set the spectral width to encompass the expected chemical shift range for trifluoromethyl groups (around -60 to -80 ppm).

-

An external reference standard, such as trifluoroacetic acid, may be used.

-

¹H NMR Spectral Analysis

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |

| Methylene (-CH₂-) | ~4.2 | Singlet (s) | 2H |

| Aromatic (Ar-H) | 6.8 - 7.4 | Multiplet (m) | 4H |

-

Rationale: The methoxy protons are expected to be a singlet around 3.9 ppm, a typical value for methoxy groups attached to an aromatic ring. The methylene protons adjacent to the ketone and the aromatic ring will likely appear as a singlet around 4.2 ppm. The aromatic protons will exhibit a complex multiplet pattern between 6.8 and 7.4 ppm due to their different electronic environments and spin-spin coupling.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) | Key Feature |

| Methoxy (-OCH₃) | ~55 | |

| Methylene (-CH₂-) | ~45 | |

| Trifluoromethyl (-CF₃) | ~117 | Quartet (q, J ≈ 290 Hz) |

| Aromatic (Ar-C) | 110 - 160 | Multiple peaks |

| Carbonyl (C=O) | ~195 | Quartet (q, J ≈ 35 Hz) |

-

Rationale: The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon will also show a smaller quartet coupling to the fluorine atoms. The chemical shifts of the aromatic carbons will be spread over a wide range, with the carbon attached to the methoxy group appearing at a lower field.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.

| Fluorine Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Trifluoromethyl (-CF₃) | ~-75 | Singlet (s) |

-

Rationale: A single peak is expected in the proton-decoupled ¹⁹F NMR spectrum, characteristic of a CF₃ group. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Analysis

The IR spectrum will show characteristic absorption bands for the various functional groups.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=O (ketone) | ~1750 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O (ether) | 1250 - 1000 | Strong |

| C-F | 1300 - 1100 | Strong |

-

Rationale: The most prominent peak will be the strong carbonyl (C=O) stretch of the ketone, which is expected around 1750 cm⁻¹ due to the electron-withdrawing effect of the adjacent trifluoromethyl group.[3][4] The presence of strong C-F stretching bands in the 1300-1100 cm⁻¹ region will further confirm the trifluoromethyl group. The aromatic C=C and C-H stretches, as well as the C-O stretch of the methoxy group, will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating ions.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Analysis

The mass spectrum will show the molecular ion peak and various fragment ions.

| Ion | Expected m/z | Identity |

| [M]⁺ | 234 | Molecular Ion |

| [M-CF₃]⁺ | 165 | Loss of trifluoromethyl radical |

| [C₈H₉O]⁺ | 121 | 2-Methoxybenzyl cation |

| [CF₃CO]⁺ | 97 | Trifluoroacetyl cation |

| [CF₃]⁺ | 69 | Trifluoromethyl cation |

-

Rationale: The molecular ion peak at m/z 234 will confirm the molecular weight of the compound. Common fragmentation pathways for ketones include alpha-cleavage. Therefore, the loss of the trifluoromethyl radical (m/z 69) to give a fragment at m/z 165, and the formation of the stable 2-methoxybenzyl cation (m/z 121) are expected to be prominent fragmentation pathways. The trifluoromethyl cation itself at m/z 69 is also a characteristic fragment.

Workflow for Spectroscopic Characterization

The logical flow of experiments is crucial for an efficient and definitive structural elucidation.

Caption: A streamlined workflow for the complete spectroscopic characterization of the target molecule.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. By systematically applying ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, and by carefully interpreting the resulting data, a definitive structural assignment can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently analyze this and structurally related molecules, thereby accelerating the pace of drug discovery and development.

References

- Kelly, C. B., et al. (2018). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. The Royal Society of Chemistry.

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1,1-Trifluoro-2-propanone. Wiley-VCH GmbH. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

University of Mississippi. (n.d.). Progress Toward the Synthesis of 3-Methoxyflavones as Potential Antioxidants, Neuroprotective Agents, and Trifluoromethylated 19. eGrove. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4,4-Trifluoro-1-(3-methoxyphenyl)-butan-1-one. Retrieved from [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,1,1-Trifluoro-2-propanol Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to ¹H and ¹⁹F NMR Analysis of Methoxyphenyl Trifluoromethyl Propanones

Abstract

Methoxyphenyl trifluoromethyl propanones represent a significant class of compounds, particularly in the fields of medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) and methoxy (-OCH₃) moieties. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and purity assessment of these molecules. This guide provides a comprehensive exploration of both proton (¹H) and fluorine-19 (¹⁹F) NMR analysis, moving from fundamental principles to advanced applications. We will delve into the causality behind spectral features, present detailed experimental protocols, and illustrate the power of these techniques in a drug discovery context. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR analysis for fluorinated compounds.

Introduction: The Importance of Fluorine in Modern Chemistry

The incorporation of fluorine into organic molecules can dramatically alter their properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, is a prevalent structural motif in pharmaceuticals, with approximately 20-30% of all drugs being fluorinated.[1] Methoxyphenyl trifluoromethyl propanones serve as a valuable scaffold, combining the electron-donating methoxy group with the strongly electron-withdrawing trifluoromethyl ketone. This electronic dichotomy makes them interesting candidates for biological screening and materials development.

For such molecules, NMR spectroscopy is indispensable. While ¹H NMR provides a fundamental map of the proton framework, ¹⁹F NMR offers a highly sensitive and direct window into the local environment of the fluorine atoms. The unique advantages of the ¹⁹F nucleus—a spin of ½, 100% natural abundance, and a high gyromagnetic ratio—make it an ideal probe.[2][3] This guide will systematically dissect the ¹H and ¹⁹F NMR spectra of these compounds, providing the scientific rationale for spectral interpretation and experimental design.

Foundational Principles of NMR for Methoxyphenyl Trifluoromethyl Propanones

A thorough analysis begins with understanding the expected spectral characteristics based on the molecular structure. Let us consider a representative molecule: 1-(4-methoxyphenyl)-3,3,3-trifluoropropan-1-one .

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides a wealth of information based on chemical shift (δ), integration, and spin-spin coupling (J).

-

Methoxyphenyl Protons (Ar-H): The methoxy group (-OCH₃) is an ortho-, para-directing electron-donating group. This increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be shielded and appear at a higher field (lower ppm) compared to unsubstituted benzene (δ ~7.34 ppm). The four aromatic protons will appear as a characteristic AA'BB' system, which often simplifies to two apparent doublets in the range of δ 6.8-7.9 ppm .[4]

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not couple with other protons. They will appear as a sharp singlet, typically in the region of δ 3.7-3.9 ppm .[5][6]

-

Propanone Backbone Protons (-CH₂-): The methylene protons are situated between two strongly electron-withdrawing groups: the carbonyl (C=O) and the trifluoromethyl (-CF₃). This deshielding environment shifts their resonance downfield. Crucially, these protons will be coupled to the three adjacent fluorine atoms. According to the n+1 rule, their signal will be split into a quartet (3+1=4) due to coupling with the three equivalent fluorine nuclei (³JHF). This signal is expected around δ 3.5-4.5 ppm .

¹⁹F NMR Spectral Analysis: The Fluorine Perspective

¹⁹F NMR is exceptionally powerful due to its high sensitivity and the large chemical shift dispersion, which minimizes signal overlap.[7]

-

Chemical Shift (δ): The chemical shift of the -CF₃ group is highly sensitive to its electronic environment.[8] For a trifluoromethyl group adjacent to a carbonyl, the resonance typically appears in the range of δ -76 to -78 ppm (relative to CFCl₃ at 0 ppm).[2][9] This deshielding is a result of the electron-withdrawing nature of the adjacent carbonyl group.

-

Spin-Spin Coupling: The three fluorine atoms of the -CF₃ group are chemically equivalent. They will couple to the two adjacent methylene protons. This results in the ¹⁹F signal being split into a triplet (2+1=3) with a typical vicinal coupling constant (³JHF) of 5-10 Hz .[10] This reciprocal coupling observed in both the ¹H and ¹⁹F spectra is a definitive confirmation of the -CH₂CF₃ moiety.

Data Interpretation in Practice: A Case Study

To solidify these principles, let's predict the NMR data for 1-(4-methoxyphenyl)-3,3,3-trifluoropropan-1-one .

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-2', H-6' | ~7.90 | Doublet (d) | 2H | ³JHH ≈ 9.0 | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |

| H-3', H-5' | ~6.95 | Doublet (d) | 2H | ³JHH ≈ 9.0 | Protons ortho to the electron-donating methoxy group are shielded. |

| -OCH₃ | ~3.88 | Singlet (s) | 3H | - | Equivalent methyl protons with no adjacent proton coupling. |

| -CH₂- | ~3.80 | Quartet (q) | 2H | ³JHF ≈ 8.0 | Deshielded by adjacent C=O and CF₃ groups; coupled to three ¹⁹F nuclei. |

Table 2: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, ¹H-coupled)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CF₃ | ~-77.5 | Triplet (t) | ³JHF ≈ 8.0 | Equivalent fluorine nuclei coupled to two adjacent ¹H nuclei. |

Advanced Structural Confirmation: 2D NMR Techniques

While 1D NMR is powerful, complex structures or mixtures benefit from two-dimensional (2D) experiments that reveal correlations between nuclei.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most valuable experiments for confirming the carbon skeleton and assigning quaternary carbons.[11][12] It shows correlations between protons and carbons that are separated by two or three bonds. For our example molecule, key expected correlations would include:

-

The methoxy protons (-OCH₃) to the aromatic carbon they are attached to (C-4').

-

The methylene protons (-CH₂-) to the carbonyl carbon and the trifluoromethyl carbon.

-

The aromatic protons (H-2', H-6') to the carbonyl carbon.

-

-

¹H-¹⁹F HMBC: This less common but highly effective experiment can establish long-range correlations between protons and fluorine atoms, providing unambiguous proof of connectivity across several bonds.[13]

Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data requires meticulous experimental practice.

Sample Preparation Protocol

-

Compound Weighing: Accurately weigh 5-10 mg of the methoxyphenyl trifluoromethyl propanone for ¹H NMR (15-30 mg for ¹³C or 2D NMR) into a clean, dry vial.[14]

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; DMSO-d₆). The solvent must completely dissolve the sample to form a homogenous solution.[14]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or swirl to ensure complete dissolution. Visually inspect for any particulate matter.

-

Transfer: Using a clean glass pipette, transfer the solution to a high-quality 5 mm NMR tube.

-

Referencing (¹⁹F NMR): For ¹⁹F NMR, precise chemical shift referencing is critical, especially for binding studies where small shifts are measured.[15] While modern spectrometers can use indirect referencing based on the deuterium lock signal, including a stable internal standard (e.g., trifluoroacetic acid, TFA, or another inert fluorinated compound with a known shift) is best practice for ensuring accuracy across different samples and experiments.[16][17]

Data Acquisition Workflow

The logical flow from sample to final analysis is crucial for efficient and accurate characterization.

Caption: Ligand-observed ¹⁹F NMR screening for drug discovery.

Conclusion

The dual analysis of ¹H and ¹⁹F NMR spectra provides a robust and self-validating framework for the characterization of methoxyphenyl trifluoromethyl propanones. ¹H NMR elucidates the core proton structure, while ¹⁹F NMR offers a highly sensitive and direct probe of the fluorinated moiety, confirming connectivity through clear spin-spin coupling patterns. The principles and protocols outlined in this guide demonstrate that a comprehensive understanding of these techniques is not merely for structural confirmation but is also a critical tool for advancing research, particularly in the demanding field of drug development. By leveraging the unique properties of both nuclei, researchers can confidently and efficiently characterize these important fluorinated molecules.

References

-

Dalgleish, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]

-

Pellecchia, M., et al. (2012). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. Available at: [Link]

-

Prosser, R. S., & Kitevski-LeBlanc, J. (2021). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Journal. Available at: [Link]

-

Dalgleish, C., et al. (2016). Applications of (19)F-NMR in Fragment-Based Drug Discovery. PubMed. Available at: [Link]

-

Le, T. H., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

-

Henry, K. E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

-

Henry, K. E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. Available at: [Link]

-

NMR Facility, UCSB Chem and Biochem. F19 detection. University of California, Santa Barbara. Available at: [Link]

-

Sloop, J. C. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]

-

Moser, A. Methoxy groups just stick out. ACD/Labs. Available at: [Link]

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. Available at: [Link]

-

Prestwich, G. D., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. PubMed. Available at: [Link]

-

Fäcke, T., & Berger, S. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. Available at: [Link]

-

Jervis, P. J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Available at: [Link]

-

Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central. Available at: [Link]

-

Sloop, J. C. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. Available at: [Link]

-

Lee, S., et al. (2011). 1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. Available at: [Link]

-

Witz, G., et al. (2015). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ResearchGate. Available at: [Link]

-

Jervis, P. J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

-

Hansreich, H. J. Coupling of Protons with Fluorine Page. ResearchGate. Available at: [Link]

-

Buttonwood. (2017). What is the proton NMR spectrum of p-methoxyphenol? Chemistry Stack Exchange. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

S. Aruna, et al. Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

SpectraBase. alpha-(p-Methoxyphenyl)-1-piperidineacetonitrile. Available at: [Link]

-

Sridevi, K., et al. (2002). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. Available at: [Link]

-

University of Ottawa NMR Facility. Long-range heteronuclear correlation. Available at: [Link]

-

Chemistry For Everyone. (2023). What Is HMBC NMR? YouTube. Available at: [Link]

-

S. Aruna, et al. (2013). Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. ResearchGate. Available at: [Link]

-

Jervis, P. J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. youtube.com [youtube.com]

- 13. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organomation.com [organomation.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. F19 detection [nmr.chem.ucsb.edu]

A Technical Guide to the Prospective Crystal Structure of 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone: A Keystone for Structure-Based Drug Design

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] The title compound, 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone, represents a significant scaffold in this class of molecules. While its crystal structure has not been publicly reported, its determination is critical for advancing structure-based drug design efforts. This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound. It serves as a blueprint for researchers, detailing not just the protocols but the underlying scientific rationale, and outlines the anticipated structural insights and their applications in the development of novel therapeutics.

Introduction: The Rationale for Structural Determination

Trifluoromethyl ketones (TFMKs) are highly valued synthetic intermediates and pharmacophores.[3] The powerful electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the adjacent carbonyl carbon, making TFMKs potent reversible covalent inhibitors of various enzymes.[1] When combined with a methoxy-substituted phenyl ring, as in this compound, the molecule gains additional functionalities that can influence receptor binding and metabolic pathways.

Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount. A high-resolution crystal structure provides unambiguous data on:

-

Molecular Conformation: The preferred spatial orientation of the methoxyphenyl ring relative to the trifluoropropanone chain.

-

Intermolecular Interactions: The specific non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern how molecules pack together in a solid state.[4][5]

-

Absolute Stereochemistry: Definitive assignment of stereocenters if chiral derivatives are synthesized.

This information is invaluable for computational modeling, enabling the design of more potent and selective drug candidates by optimizing interactions with a biological target.[2] This guide, therefore, outlines the complete workflow to achieve this critical structural elucidation.

Synthesis and Purification

A robust and scalable synthesis is the prerequisite for obtaining high-purity material for crystallization. A highly effective method for synthesizing aryl trifluoromethyl ketones involves the nucleophilic addition of a Grignard reagent to an ester of trifluoroacetic acid.[6][7]

Proposed Synthetic Protocol: Grignard Reaction

This protocol details the synthesis via the reaction of 2-methoxyphenylmagnesium bromide with ethyl trifluoroacetate.

Materials:

-

2-Bromoanisole

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-neck flask under a nitrogen atmosphere with a crystal of iodine.

-

Add a solution of 2-bromoanisole (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and may require initial heating to start, after which it should be maintained at a gentle reflux.

-

Continue stirring until the magnesium is consumed, yielding a dark solution of 2-methoxyphenylmagnesium bromide.

-

-

Acylation Reaction:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly pouring the mixture into ice-cold 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

-

Diagram of Synthetic Workflow:

Caption: Common techniques for single crystal growth.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable crystals are obtained, SCXRD provides the definitive three-dimensional structure. [8]

Protocol for Data Collection and Structure Refinement

-

Crystal Mounting and Screening:

-

A suitable single crystal (typically 0.1-0.4 mm) is selected under a microscope. [9] * The crystal is mounted on a goniometer head.

-

Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Initial diffraction images are taken to assess crystal quality and determine the unit cell parameters. [9][10]

-

-

Data Collection:

-

Data Reduction and Structure Solution:

-

The raw diffraction intensities are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).

-

The space group is determined from the symmetry of the diffraction pattern.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

The initial atomic model is refined against the experimental data using least-squares methods. [12][13][14][15] * This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. [12][16] * Hydrogen atoms are typically located in the difference electron density map or placed in calculated positions.

-

The final model is validated using metrics such as R-factors and goodness-of-fit.

-

Table 1: Typical Crystallographic Data to be Determined

| Parameter | Description |

| Chemical Formula | C₁₀H₉F₃O₂ |

| Formula Weight | 218.17 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Density (calculated) | Dcalc (g/cm³) |

| R-indices (I > 2σ(I)) | R1, wR2 |

| Goodness-of-fit on F² | S |

Diagram of SCXRD Workflow:

Caption: The workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Features and Analysis

Based on known chemical principles and data from the Cambridge Structural Database (CSD) for related compounds, we can predict key structural features. [4][14]

-

Conformation: The torsion angle between the phenyl ring and the carbonyl group will be a key feature, likely influenced by steric hindrance from the ortho-methoxy group.

-

Intermolecular Interactions: The trifluoromethyl group is known to participate in weak F···π or F···F interactions, which could play a significant role in the crystal packing. [4][5]The methoxy and carbonyl oxygen atoms are potential hydrogen bond acceptors, which could interact with weak C-H donors from neighboring molecules. The aromatic rings may engage in π-π stacking.

-

Disorder: Trifluoromethyl groups are prone to rotational disorder in crystal structures due to their high symmetry and relatively low rotational energy barrier. [17]This may require special handling during the refinement process. [17]

Application in Structure-Based Drug Design

The obtained crystal structure would serve as a precise 3D model of the ligand in a low-energy conformation. This experimental structure is far more reliable than purely computationally derived models and can be used to:

-

Docking Studies: Accurately place the molecule into the active site of a target protein to predict binding modes and affinities.

-

Pharmacophore Modeling: Identify the key spatial arrangement of features (e.g., hydrogen bond acceptors, aromatic rings) necessary for biological activity.

-

Lead Optimization: Guide the rational design of new analogues with improved potency and selectivity by modifying the scaffold to enhance interactions with the target, as revealed by the docking of the crystal structure.

Conclusion

Determining the crystal structure of this compound is a crucial step towards understanding its physicochemical properties and unlocking its full potential in medicinal chemistry. This guide provides a comprehensive and technically sound roadmap for its synthesis, crystallization, and structural analysis. The resulting data will provide invaluable, high-resolution insights to guide future drug discovery and development efforts, transforming this promising molecule from a mere chemical entity into a well-understood tool for rational therapeutic design.

References

-

Refinement. (2017, November 17). In Online Dictionary of Crystallography. Retrieved from the International Union of Crystallography. [Link]

-

Structure Refinement. University of Oklahoma. [Link]

-

Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. (2018). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 450-457. [Link]

-

Refinement of crystal structures. (2010). In Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

-

Structure refinement. MIT OpenCourseWare. [Link]

-

Introduction to Refinement. University of St Andrews. [Link]

-

Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]

-

Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. ResearchGate. [Link]

-

Single Crystal XRD: Data Acquisition and Structure Solving. (2017). University of Saskatchewan. [Link]

- Protein XRD Protocols - X-ray Diffraction Data Collection.

-

X-ray Data Collection Course. Macromolecular Crystallography Core Facility, University of Missouri. [Link]

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171-4176. [Link]

-

Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms. (2020). Tokyo University of Agriculture and Technology. [Link]

-

Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. (2020). Chemistry – A European Journal. [Link]

-

Data Collection for Crystallographic Structure Determination. (2011). Methods in Molecular Biology. [Link]

-

Are trifluoromethyl groups in the crystal structure known to be agitated?. (2015). ResearchGate. [Link]

-

Trifluoromethyl group. In Wikipedia. [Link]

-

Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. (1990). The Journal of Organic Chemistry. [Link]

-

Simple and Efficient Industrial Preparation of Various Trifluoromethyl Ketones and Derivatives. (2004). CHIMIA. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. [Link]

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. sssc.usask.ca [sssc.usask.ca]

- 10. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dictionary.iucr.org [dictionary.iucr.org]

- 13. ou.edu [ou.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]

- 17. researchgate.net [researchgate.net]

A Guide to the Synthesis of Trifluoromethyl Ketones via Claisen Condensation: Mechanism, Protocol, and Field-Proven Insights

Introduction: The Rising Prominence of Trifluoromethyl Ketones in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can significantly improve the pharmacological profile of a drug candidate.[1] Trifluoromethyl ketones (TFMKs) have emerged as highly valuable intermediates and structural motifs in their own right, finding application in the development of potent enzyme inhibitors and other therapeutics.[2][3] This guide provides an in-depth exploration of a robust and efficient method for the synthesis of TFMKs: the Claisen condensation, with a particular focus on a tandem reaction pathway that has proven highly effective in laboratory settings.

The Tandem Claisen Condensation/Retro-Claisen Cleavage: A Paradigm Shift in TFMK Synthesis

The classical Claisen condensation involves the base-mediated reaction between two ester molecules (or an ester and a carbonyl compound) to form a β-keto ester or a β-diketone.[4][5] However, a significant advancement in the synthesis of trifluoromethyl ketones utilizes a tandem Claisen condensation followed by a retro-Claisen C-C bond cleavage. This approach offers a highly efficient and operationally simple route to TFMKs from readily available starting materials.[6][7]

A seminal study in this area demonstrated that enolizable alkyl phenyl ketones react with ethyl trifluoroacetate in the presence of a strong base, such as sodium hydride (NaH), to yield trifluoromethyl ketones directly, rather than the expected β-diketone products.[6][8][9] This transformation is driven by the formation of a 1,3-dicarbonyl intermediate which then undergoes a retro-Claisen cleavage.[6]

Mechanistic Insights: The "Why" Behind the Reaction's Success

Understanding the underlying mechanism is paramount for troubleshooting and optimizing any synthetic procedure. The tandem Claisen/retro-Claisen reaction for TFMK synthesis proceeds through several key steps:

-

Enolate Formation: A strong, non-nucleophilic base is crucial for the initial deprotonation of the enolizable ketone at the α-position, forming a reactive enolate. The choice of base is critical; weaker bases like sodium ethoxide are often insufficient to drive the reaction to completion, while strong bases like sodium hydride (NaH), potassium hydride (KH), or n-butyllithium (n-BuLi) have shown excellent efficacy.[6] The use of a non-nucleophilic base is also important to avoid unwanted side reactions with the ester functionality.[10][11]

-

Claisen Condensation: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. This results in the formation of a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to form a 1,3-dicarbonyl intermediate.[9]

-

Retro-Claisen C-C Bond Cleavage: This is the key step that distinguishes this method. The 1,3-dicarbonyl intermediate is then attacked by a nucleophile, typically the ethoxide generated in the previous step. This leads to the cleavage of the C-C bond between the two carbonyl groups, yielding the desired trifluoromethyl ketone and a benzoate ester as a byproduct.[6][9] The steric congestion around the carbonyl group of the ketone can favor this C-C bond cleavage.[9]

The overall workflow can be visualized as follows:

A more detailed mechanistic representation is provided below:

The Critical Role of Experimental Parameters

As with any chemical transformation, the success of the tandem Claisen/retro-Claisen reaction is highly dependent on the careful control of experimental parameters.

-

Choice of Base: As previously mentioned, a strong, non-nucleophilic base is paramount. Sodium hydride is a common and effective choice.[6] It is important to use a stoichiometric amount of base, as the final deprotonation of the β-keto ester drives the reaction equilibrium towards the product.[12]

-

Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF), diethyl ether (Et₂O), and benzene are preferred.[6] Protic solvents, like ethanol, can interfere with the strong base and lead to unwanted side reactions.[13]

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[9] This helps to control the initial exothermic reaction and improve selectivity.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, field-proven protocol for the synthesis of trifluoromethyl ketones via the tandem Claisen condensation/retro-Claisen cleavage.

Materials:

-

Enolizable ketone (1.0 equiv)

-

Ethyl trifluoroacetate (1.2 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., ethyl acetate or diethyl ether)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv).

-

Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension of sodium hydride.

-

-

Addition of Reagents:

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of the enolizable ketone (1.0 equiv) in anhydrous THF to the stirred suspension of sodium hydride.

-

Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.

-

Add ethyl trifluoroacetate (1.2 equiv) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the flask to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Add water to dissolve any remaining solids.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude trifluoromethyl ketone can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[14]

-

Substrate Scope and Limitations

This method has been shown to be applicable to a wide range of enolizable alkyl phenyl ketones, affording the corresponding trifluoromethyl ketones in good to excellent yields.[6][7]

| Entry | Ketone Substrate | Product | Yield (%) |

| 1 | 1,3-Diphenyl-1-propanone | 1,1,1-Trifluoro-4-phenyl-2-butanone | 92 |

| 2 | 1-Phenyl-1-butanone | 1,1,1-Trifluoro-2-pentanone | 85 |

| 3 | 4'-Methylpropiophenone | 1-(p-Tolyl)-2,2,2-trifluoroethanone | 88 |

| 4 | 4'-Methoxypropiophenone | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | 82 |

| 5 | 4'-Chloropropiophenone | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | 90 |

Data synthesized from Yang, D. et al. J. Org. Chem. 2013, 78 (8), 4171-4176.[9]

It is important to note that non-enolizable ketones do not undergo this reaction.[9] Additionally, substrates that are prone to self-condensation under basic conditions may lead to the formation of byproducts.

Alternative Synthetic Routes to Trifluoromethyl Ketones

While the tandem Claisen/retro-Claisen reaction is a powerful tool, several other methods for the synthesis of trifluoromethyl ketones have been developed. These include:

-

Nucleophilic Trifluoromethylation of Esters: This approach often utilizes reagents like the Ruppert-Prakash reagent (TMSCF₃) or fluoroform (HCF₃) in the presence of a suitable base.[15][16]

-

Oxidative Trifluoromethylation of Olefins: This method provides access to α-trifluoromethyl ketones from readily available olefins.[8]

-

Cross-Coupling Reactions: Dual nickel/photoredox catalysis has been employed for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides.[17]

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance.

Conclusion: A Versatile and Indispensable Tool for Modern Chemistry

The tandem Claisen condensation/retro-Claisen C-C bond cleavage reaction represents a significant advancement in the synthesis of trifluoromethyl ketones. Its operational simplicity, high efficiency, and broad substrate scope make it an invaluable tool for researchers in both academic and industrial settings. A thorough understanding of the reaction mechanism and the critical experimental parameters is key to its successful implementation. As the demand for novel fluorinated molecules continues to grow, this powerful transformation is poised to play an increasingly important role in the discovery and development of new pharmaceuticals and agrochemicals.

References

-

Yang, D.; Zhou, Y.; Xue, N.; Qu, J. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. J. Org. Chem.2013 , 78 (8), 4171–4176. [Link]

-

Kelly, C. B.; Mercadante, M. A.; Leadbeater, N. E. Trifluoromethyl ketones: properties, preparation, and application. Chem. Commun.2013 , 49 (95), 11133-11148. [Link]

-

PubMed. Trifluoromethyl ketones: properties, preparation, and application. [Link]

-

ResearchGate. Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. [Link]

-

PubMed. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction. [Link]

-

American Chemical Society. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. [Link]

-

Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. [Link]

-

Sci-Hub. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. [Link]

-

Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

Royal Society of Chemistry. O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. [Link]

-

YouTube. Claisen Condensation: Solvent and Base Choice. [Link]

-

BORIS Portal. Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. [Link]

-

Organic Letters. Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. [Link]

-

ACS Omega. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. [Link]

-

ResearchGate. Substrate scope of trifluoromethyl ketones.[a]. [Link]

-

ResearchGate. Substrate scope of ketones and aldehydes tested in this trifluoromethylation reaction. [Link]

-

PubMed Central. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]

-

Baxendale Group. Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. [Link]

-

The Claisen Condensation. [Link]

-

Chemistry LibreTexts. 13.4: Claisen Condensation. [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction. [Link]

-

Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 7. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. echemi.com [echemi.com]

- 11. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 13. youtube.com [youtube.com]

- 14. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

Introduction: The Significance of Trifluoromethyl Ketones in Modern Chemistry

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Trifluoromethyl ketones, a class of compounds featuring this potent functional group, are of particular interest as versatile intermediates and bioactive molecules in their own right.

This guide provides a comprehensive technical overview of a specific trifluoromethyl ketone, 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone. While a dedicated CAS number for this ortho-substituted isomer is not readily found in major chemical databases, its meta (CAS: 22102-09-6) and para (CAS: 22102-10-9) isomers are documented.[2][3] This suggests that this compound may be a novel or less-explored compound, making a detailed exploration of its synthesis and potential properties highly relevant for researchers in drug discovery and organic synthesis.

This document will delve into the predicted physicochemical properties of this compound, a plausible and detailed synthetic route, potential applications based on the known activities of analogous structures, and essential safety and handling protocols.

Physicochemical Properties and Structural Attributes

The properties of this compound can be inferred from its constituent functional groups: the trifluoromethyl ketone moiety and the 2-methoxyphenyl group. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly impact the reactivity of the adjacent carbonyl group, making it more electrophilic compared to non-fluorinated ketones.[4]

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C10H9F3O2 | Based on structural components. |

| Molecular Weight | 218.17 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Inferred from similar phenyl-substituted trifluoromethyl propanones. |

| Boiling Point | Estimated to be in the range of 180-220 °C at atmospheric pressure | Extrapolated from the boiling point of 1,1,1-trifluoro-3-phenyl-2-propanone (51-52 °C at 2 mmHg). |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | The aromatic ring and trifluoromethyl group contribute to its organic solubility. |

| Purity | >95% (as synthesized) | A typical target purity for laboratory-scale synthesis. |

Synthesis of this compound: A Plausible Synthetic Pathway

The synthesis of trifluoromethyl ketones can be achieved through various methods. A common and effective approach involves the reaction of an organometallic reagent with a trifluoroacetylating agent. Below is a detailed, step-by-step protocol for a plausible synthesis of this compound, predicated on the Grignard reaction.

Experimental Protocol: Grignard-based Synthesis

This protocol outlines the synthesis of the target compound from 2-methoxybenzyl chloride.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-methoxybenzyl chloride (1.0 equivalent) in the chosen anhydrous solvent.

-

Add a small portion of the 2-methoxybenzyl chloride solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), add the remaining 2-methoxybenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

Step 2: Reaction with Ethyl Trifluoroacetate

-

Cool the freshly prepared Grignard reagent in an ice-salt bath to -10 to 0 °C.

-

In a separate flask, prepare a solution of ethyl trifluoroacetate (1.1 equivalents) in the same anhydrous solvent.

-

Add the ethyl trifluoroacetate solution dropwise to the cooled Grignard reagent, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Applications in Research and Drug Development

The unique structural features of this compound suggest its potential utility in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: The trifluoromethyl group is a well-established bioisostere for other chemical groups and can enhance a drug candidate's metabolic stability and cell permeability.[1] This compound could serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or central nervous system agents. For instance, the incorporation of a trifluoromethyl group into the antidepressant fluoxetine significantly improved its brain penetration.[1]

-

Organic Synthesis: The electrophilic carbonyl group of the trifluoromethyl ketone makes it a valuable synthon for a variety of chemical transformations. It can undergo reactions such as reductions to form chiral alcohols, or aldol-type condensations to create carbon-carbon bonds.[4]

-

Materials Science: Fluorinated compounds are of interest in materials science for their unique properties, including thermal stability and hydrophobicity. This compound could be explored as a precursor for the synthesis of novel fluorinated polymers or as a component in liquid crystal formulations.

Safety, Handling, and Storage

Given the lack of a specific safety data sheet for this compound, it is imperative to handle this compound with the utmost care, drawing upon the safety information for structurally similar chemicals like 1,1,1-trifluoroacetone.[5][6][7]

Hazard Summary:

-

Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[7]

-

Corrosivity: Likely to be corrosive and cause severe skin and eye burns.[5][7]

-

Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin. Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[6][7]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.[6]

-

Use spark-proof tools and explosion-proof equipment.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep refrigerated.

-

Store away from incompatible materials such as strong bases, alkali metals, and oxidizing agents.[6]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Conclusion

This compound represents a potentially valuable yet under-explored chemical entity. Its synthesis is achievable through established organometallic routes, and its unique combination of a trifluoromethyl ketone and a methoxy-substituted aromatic ring makes it an attractive target for researchers in medicinal chemistry, organic synthesis, and materials science. While its specific properties and applications are yet to be fully elucidated, the information presented in this guide provides a solid foundation for its safe synthesis, handling, and further investigation. As with any novel compound, all experimental work should be conducted with appropriate safety precautions and a thorough understanding of the potential hazards involved.

References

- Thermo Fisher Scientific. (2012, March 23).

- Fisher Scientific. (2012, March 23).

- ACG Publications. (2020, March 17).

- 3M. (n.d.).

- Fisher Scientific. (2023, September 25).

- ChemicalBook. (n.d.). 3-(4-METHOXYPHENYL)-1,1,1-TRIFLUORO-2-PROPANONE (CAS 22102-10-9).

- Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone.

- MDPI. (n.d.).

- ChemicalBook. (n.d.). 1,1,1-TRIFLUORO-2-PROPANOL synthesis.

- Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- (CAS 21906-39-8).

- AOBChem USA. (n.d.). 2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)-1-propanone.

- CymitQuimica. (n.d.). 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone.

- PubChem. (n.d.). 2-Propanone, 1,1,3,3-tetrafluoro-.

- NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-.

- University of Mississippi eGrove. (n.d.).

- NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-.

- Quick Company. (n.d.). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol.

- PubChem. (n.d.). 1,1,1-Trifluoro-2,3-dimethoxypropane.

- Wikipedia. (n.d.). Trifluoroacetone.

- ChemScene. (n.d.). (R)-1,1,1-Trifluoro-3-methoxypropan-2-amine.

- PubChem. (n.d.). 1,1,1-Trifluoro-3-methoxy-propan-2-one.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 22102-10-9 CAS MSDS (3-(4-METHOXYPHENYL)-1,1,1-TRIFLUORO-2-PROPANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone [cymitquimica.com]

- 4. Trifluoroacetone - Wikipedia [en.wikipedia.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.de [fishersci.de]

Title: The 3-Methoxyphenyl Scaffold: An Integrated Computational and Experimental Approach for Modern Drug Discovery

An In-Depth Technical Guide:

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methoxyphenyl moiety is a prevalent structural motif in a vast array of pharmacologically active compounds, valued for its unique electronic and steric properties that influence molecular interactions, metabolic stability, and bioavailability.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational analysis of 3-methoxyphenyl derivatives, integrated with essential experimental validation protocols. As a senior application scientist, my objective is not merely to present a sequence of methods, but to articulate the underlying scientific rationale—the causality—that connects in silico predictions to empirical, verifiable data. This document is structured to empower researchers to build self-validating systems of inquiry, where computational modeling and experimental results synergize to accelerate the drug discovery pipeline.

Part 1: The Theoretical & Computational Framework: From Electrons to Ecosystems

The decision to pursue a chemical scaffold computationally is fundamentally one of resource optimization. It allows for the rapid, cost-effective screening of ideas, prioritization of synthetic efforts, and generation of hypotheses that would be intractable through bench chemistry alone. The 3-methoxyphenyl group, with its interplay between the electron-donating methoxy group and the aromatic π-system, presents a fascinating subject for computational dissection.[3]

Foundational Analysis: Quantum Mechanics and Density Functional Theory (DFT)

Expertise & Experience: Before we can predict how a molecule will interact with a complex biological system, we must first understand its intrinsic electronic and structural nature. Density Functional Theory (DFT) is our primary tool for this purpose. It provides a robust balance between computational cost and accuracy for the organic molecules central to drug discovery.[1][4] The choice of functional and basis set is critical; it is not arbitrary. For molecules like 3-methoxyphenyl derivatives, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a field-proven starting point.[1][5] The B3LYP functional incorporates both exchange and correlation effects, crucial for describing electron behavior, while the 6-311++G(d,p) basis set is large enough to accurately model the diffuse electrons of the oxygen atom and the π-system, including polarization functions (d,p) to account for non-spherical electron distribution.

Protocol 1: DFT Geometry Optimization and Frequency Analysis

-

Molecule Construction: Build the 3-methoxyphenyl derivative of interest using a molecular editor such as Avogadro or GaussView.[1]

-

Initial Optimization: Perform an initial, low-level geometry optimization (e.g., using a semi-empirical method or a small basis set) to obtain a reasonable starting structure.

-

High-Level Optimization:

-

Software: Utilize a quantum chemistry package like Gaussian.[1]

-

Input Keyword Line: #p B3LYP/6-311++G(d,p) Opt

-

Rationale: This command instructs the software to perform a geometry optimization at the specified level of theory, finding the lowest energy (most stable) conformation of the molecule.

-

-

Frequency Calculation:

-

Input Keyword Line: #p B3LYP/6-311++G(d,p) Freq

-

Trustworthiness: This is a self-validating step. The calculation must yield zero imaginary frequencies to confirm that the optimized structure is a true energy minimum and not a transition state.[1] This calculation also provides the theoretical vibrational spectra (IR and Raman), which can be directly compared with experimental data for validation.[5]

-

Unveiling Reactivity: Electronic Property Analysis

With a validated minimum-energy structure, we can now probe its electronic landscape to predict chemical behavior.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The HOMO energy relates to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule.[1] It allows for the immediate identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For a 3-methoxyphenyl compound, the MEP reliably shows a region of high electron density around the methoxy oxygen, identifying it as a primary site for hydrogen bonding and electrophilic attack.[1]

| Computational Parameter | Significance in Drug Design | Typical Value Range (3-Methoxyphenyl Derivs.) |

| HOMO Energy | Electron-donating capability; site of oxidation | -5.0 to -7.0 eV |

| LUMO Energy | Electron-accepting capability; site of reduction | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Chemical reactivity and stability | 4.0 to 5.5 eV |

| Dipole Moment | Polarity, solubility, and membrane permeability | 1.5 to 3.5 Debye |

Simulating Biological Context: Molecular Docking

Expertise & Experience: DFT provides insights into the isolated molecule. Molecular docking simulates its interaction with a biological target, typically a protein receptor. This technique predicts the preferred binding orientation, conformation, and affinity of a ligand within the protein's active site.[6][7] The choice of docking software (e.g., AutoDock, GOLD, Glide) and scoring function is crucial and should be validated for the specific protein family under investigation.

Protocol 2: Rigid Receptor Molecular Docking Workflow

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands.

-

Add polar hydrogen atoms and assign appropriate atomic charges using software like AutoDock Tools or Maestro.

-

-

Ligand Preparation:

-

Use the DFT-optimized, low-energy conformation of the 3-methoxyphenyl compound as the starting point.

-

Assign appropriate atom types and rotatable bonds.

-

-

Grid Box Generation: Define the search space for the docking simulation. This is typically a cube centered on the known active site of the protein.

-

Docking Simulation: Run the docking algorithm (e.g., a Lamarckian Genetic Algorithm in AutoDock). The program will systematically explore different conformations and orientations of the ligand within the grid box.

-

Analysis of Results:

-

Binding Energy: The scoring function provides an estimated free energy of binding (e.g., in kcal/mol). Lower values indicate higher predicted affinity.

-

Pose Analysis: Visually inspect the top-ranked binding poses. A plausible pose will exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking with aromatic residues).

-

Trustworthiness: The docking protocol is validated by its ability to "re-dock" the native co-crystallized ligand back into its original position with a low Root Mean Square Deviation (RMSD), typically < 2.0 Å.

-

Part 2: The Experimental Validation & Synergy

Authoritative Grounding: Computational models are predictive, not prescriptive. Their value is only realized when their predictions are tested and validated through rigorous experimentation. The synergy between in silico and in vitro data forms the cornerstone of a trustworthy drug discovery program.

Spectroscopic Confirmation: Does the Molecule Exist as Predicted?

Spectroscopy provides the empirical fingerprint of a molecule, allowing for direct comparison with theoretical predictions from DFT.

Protocol 3: Core Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: Acquire ¹H and ¹³C NMR spectra for the synthesized compound.

-

Causality: The chemical shifts (ppm) of hydrogen and carbon atoms are highly sensitive to their local electronic environment.

-

Synergy: The GIAO (Gauge-Including Atomic Orbital) method can be used in quantum chemistry software to predict NMR chemical shifts from the DFT-optimized geometry.[5] A strong correlation between the experimental and predicted spectra provides high confidence in the compound's structure.[8]

-

-

Vibrational Spectroscopy (FT-IR & FT-Raman):

-

Technique: Obtain Fourier-Transform Infrared (FT-IR) and FT-Raman spectra.

-

Causality: These techniques probe the vibrational modes of the molecule's chemical bonds.

-

Synergy: The DFT frequency calculation (Protocol 1) directly predicts these vibrational modes.[5] For instance, the characteristic C-O stretching vibrations of the methoxy group and C=C stretching of the aromatic ring can be precisely assigned by correlating the experimental peaks with the computed wavenumbers and their Potential Energy Distribution (PED).[5][9]

-

-

Mass Spectrometry (MS):

The Integrated Workflow: A Self-Validating System

The diagram below illustrates the cyclical and self-validating relationship between computational analysis and experimental characterization. A discrepancy at any stage necessitates a re-evaluation of the preceding steps, ensuring a robust and reliable research outcome.

Caption: Integrated workflow for computational analysis and experimental validation.

Part 3: Advanced Protocols & Data Visualization

Synthesis of 3-Methoxyphenyl Precursors

A robust computational study is often preceded by the synthesis of the target compounds or their precursors. 3-Methoxyphenol is a common starting material for many 3-methoxyphenyl derivatives.

Protocol 4: Synthesis of 3-Methoxyphenol via Selective Methylation of Resorcinol

This protocol is adapted from established methods and optimized for yield and purity.[12]

-